molecular formula C20H32O4 B13022271 4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

Cat. No.: B13022271
M. Wt: 336.5 g/mol
InChI Key: TWALKIRRGNQGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is a complex organic compound with a unique structure It is characterized by a cyclohexene ring substituted with decanoyl and hydroxy groups, along with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione typically involves multi-step organic reactions. One common approach is the acylation of 5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione with decanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The decanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-decanoyl-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione.

    Reduction: Formation of 4-decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-diol.

    Substitution: Formation of various acyl-substituted derivatives.

Scientific Research Applications

4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its hydroxy and decanoyl groups may interact with active sites of enzymes, altering their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione
  • 4-Decanoyl-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

Uniqueness

4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is unique due to the presence of both decanoyl and hydroxy groups on the cyclohexene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

4-decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione

InChI

InChI=1S/C20H32O4/c1-6-7-8-9-10-11-12-13-14(21)15-16(22)19(2,3)18(24)20(4,5)17(15)23/h22H,6-13H2,1-5H3

InChI Key

TWALKIRRGNQGET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C(C(C(=O)C(C1=O)(C)C)(C)C)O

Origin of Product

United States

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